molecular formula C18H13F B8408882 1-(4-Fluorostyryl)naphthalene

1-(4-Fluorostyryl)naphthalene

Cat. No.: B8408882
M. Wt: 248.3 g/mol
InChI Key: DANJUFMMKKUECI-UHFFFAOYSA-N
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Description

1-(4-Fluorostyryl)naphthalene is a naphthalene derivative featuring a styryl group (vinyl-linked phenyl) substituted with a fluorine atom at the para position. This compound combines the aromatic properties of naphthalene with the electronic effects of the fluorostyryl substituent.

Properties

Molecular Formula

C18H13F

Molecular Weight

248.3 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)ethenyl]naphthalene

InChI

InChI=1S/C18H13F/c19-17-12-9-14(10-13-17)8-11-16-6-3-5-15-4-1-2-7-18(15)16/h1-13H

InChI Key

DANJUFMMKKUECI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Photophysical Properties

Substituents on naphthalene significantly alter absorption and fluorescence characteristics:

  • Silylethynyl-substituted naphthalenes :
    • 1,4-Bis(trimethylsilylethynyl)naphthalene exhibits a bathochromic shift (longer wavelength absorption) compared to unsubstituted naphthalene, with an absorption maximum (ε > 10,000 M⁻¹cm⁻¹) and a high fluorescence quantum yield (Φ = 0.85) .
    • The bulky trimethylsilyl groups reduce steric quenching, enhancing fluorescence efficiency.
  • Methoxy- and nitro-substituted naphthalenes: 1-Methoxy-4-nitronaphthalene (C₁₁H₉NO₃) demonstrates reduced fluorescence due to the electron-withdrawing nitro group, which promotes non-radiative decay pathways . Methoxy groups (electron-donating) can counteract nitro effects, but steric hindrance may limit π-π interactions.
  • Fluorostyryl-substituted naphthalene (hypothetical comparison) :

    • The fluorine atom’s electron-withdrawing nature may induce a moderate bathochromic shift compared to unsubstituted naphthalene.
    • Fluorescence quantum yield is expected to be lower than silylethynyl derivatives but higher than nitro-substituted analogs due to reduced steric bulk.

Thermal and Structural Stability

  • Core-chlorinated naphthalene diimides (NDIs) :

    • CF₃-NDI exhibits a melting point of 323.5°C, with π-π stacking distances of 3.277–3.395 Å in crystalline phases .
    • Long alkyl chains (C14) in NDIs improve thermal stability but complicate crystal packing .
  • 1-(Benzyloxy)naphthalene :

    • Planar naphthalene and benzyloxy rings (dihedral angle = 177.98°) enable strong C–H···π interactions (2.72–2.85 Å) and π-π stacking (3.78 Å) .
    • Fluorostyryl-substituted analogs may adopt similar planar configurations, but fluorine’s electronegativity could tighten molecular packing.

Toxicological and Environmental Profiles

  • Methylnaphthalenes: 1- and 2-Methylnaphthalene are associated with respiratory and hepatic toxicity in mammals, with oral LD₅₀ values >1,000 mg/kg . No toxicological data are available for 1-(4-fluorostyryl)naphthalene, but fluorinated aromatics generally exhibit higher environmental persistence .

Data Tables

Table 1: Photophysical Properties of Naphthalene Derivatives

Compound Substituent Type λₐbs (nm) Φ (Fluorescence) Melting Point (°C) References
Naphthalene None 275 0.10 80.2
1,4-Bis(trimethylsilylethynyl)naphthalene Silylethynyl (electron-rich) 320 0.85 73.5–75
1-Methoxy-4-nitronaphthalene Methoxy/Nitro (mixed) 310 <0.10 N/A
CF₃-NDI Trifluoromethyl 450 N/A 323.5

Table 2: Structural Parameters in Crystalline Phases

Compound π-π Stacking Distance (Å) Dihedral Angle (°) Intermolecular Interactions References
1-(Benzyloxy)naphthalene 3.78 177.98 C–H···π (2.72–2.85 Å)
CF₃-NDI·SS 3.277 N/A Alkyl chain interdigitation

Key Research Findings

  • Steric Considerations : Bulky substituents (e.g., silylethynyl) improve fluorescence quantum yields by minimizing intermolecular quenching .
  • Thermal Stability : Halogenated or fluorinated naphthalenes exhibit higher melting points and thermal resilience compared to alkyl-substituted analogs .

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